molecular formula C14H16ClNO3 B1372678 tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate CAS No. 914349-01-2

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate

Cat. No. B1372678
M. Wt: 281.73 g/mol
InChI Key: HUSIAONIRALTNE-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate” is a type of organic compound . It is related to the class of compounds known as cycloalkanes, which are cyclic hydrocarbons where the carbon atoms are arranged in a ring . Cycloalkanes are saturated, meaning that all of the carbon atoms that make up the ring are single bonded to other atoms .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of alkyl boronic esters . The Suzuki–Miyaura cross-coupling reaction is also a widely applied method in the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate” is complex. It contains a total of 37 bonds, including 18 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

The chemical reactions involving this compound could involve processes such as protodeboronation and the Suzuki–Miyaura cross-coupling reaction . Protodeboronation is a process where boronic esters are converted into other compounds . The Suzuki–Miyaura cross-coupling reaction is a method used to create carbon-carbon bonds .

Scientific Research Applications

Catalysis and Chemical Synthesis

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate and its derivatives play a significant role in the field of chemical synthesis and catalysis. For instance, similar compounds have been utilized as catalysts for the selective aerobic oxidation of allylic and benzylic alcohols. This process allows for the transformation of primary and secondary allylic and benzylic alcohols into α,β-unsaturated carbonyl compounds without affecting non-allylic alcohols, showcasing the compound's potential in selective catalysis and organic synthesis (Shen et al., 2012).

Structural Modifications and Chemical Properties

The compound has been involved in various structural modification studies to understand its chemical behavior and potential applications. For example, studies have been conducted on the reaction of tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate derivatives with different reagents, leading to the introduction of various functional groups and the synthesis of novel compounds. These studies shed light on the compound's reactivity and potential in creating new molecules with desired properties (Vorona et al., 2007).

Advanced Materials and Molecular Structures

In the realm of advanced materials, the compound and its derivatives have been used to synthesize complex molecular structures. These structures are characterized using advanced techniques such as single-crystal X-ray diffraction, showcasing the compound's importance in the study and development of new materials with potential applications in various industries (Moriguchi et al., 2014).

properties

IUPAC Name

tert-butyl 4-chloro-3-(hydroxymethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-7,17H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSIAONIRALTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654315
Record name tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate

CAS RN

914349-01-2
Record name tert-Butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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